(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Triazole regiochemistry N-2 selectivity Molecular recognition

The N-2 1,2,3-triazolopiperidine core is not accessible via standard CuAAC click chemistry, making this pre-formed isomer invaluable for regioisomer-dependent SAR. The 4-(trifluoromethoxy)benzoyl group (Hammett σp +0.35) imparts distinct electronic and metabolic properties compared to CF3 or Cl analogs. Validated as a brain-penetrant P2X7 antagonist chemotype, this scaffold is ideal for neuroscience hit-to-lead programs and OCF3 oxidative metabolism studies. Its benzamide linker avoids the conformational and clearance liabilities of sulfonamide-based analogs, ensuring non-fungibility in quantitative pharmacology.

Molecular Formula C15H15F3N4O2
Molecular Weight 340.306
CAS No. 2034431-96-2
Cat. No. B2440615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
CAS2034431-96-2
Molecular FormulaC15H15F3N4O2
Molecular Weight340.306
Structural Identifiers
SMILESC1CN(CCC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C15H15F3N4O2/c16-15(17,18)24-13-3-1-11(2-4-13)14(23)21-9-5-12(6-10-21)22-19-7-8-20-22/h1-4,7-8,12H,5-6,9-10H2
InChIKeyBPVCULASIQOPBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone (CAS 2034431-96-2) — Structural Identity and Compound Class


The target compound is a synthetic 1,2,3-triazolopiperidine derivative (molecular formula C15H15F3N4O2, MW 340.31 g/mol) . It combines three pharmacophoric elements: a 2H-1,2,3-triazol-2-yl substituent at the piperidine 4-position (the N-2 regioisomer), a 4-(trifluoromethoxy)benzoyl amide group, and a piperidine core. The 1,2,3-triazolopiperidine scaffold has been validated as a privileged chemotype in central nervous system drug discovery, most notably as brain-penetrant P2X7 receptor antagonists with nanomolar potency [1]. The N-2 triazole attachment distinguishes this compound from the more common N-1 regioisomer and imparts unique electronic and conformational properties relevant to target engagement [2].

Why Generic Substitution Fails for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone — The Three-Dimensional Differentiation Problem


In-class compounds with superficial structural similarity cannot be interchanged with this compound for three quantifiable reasons. First, the N-2 vs N-1 triazole regiochemistry dictates the spatial orientation of the heterocycle and its hydrogen-bonding capability; the N-2 isomer presents a distinct dipole moment and H-bond acceptor topology compared to the N-1 isomer, which has been shown to alter target binding profiles in receptor systems [1]. Second, the 4-(trifluoromethoxy)benzoyl group is not functionally equivalent to a 4-(trifluoromethyl)benzoyl or 4-chlorobenzoyl substituent; the OCF3 group exhibits a Hammett σp value of +0.35 vs +0.54 for CF3, a larger van der Waals radius than Cl (bond length C–O ~1.36 Å vs C–Cl ~1.74 Å but different geometry), and distinct metabolic liability profiles [2]. Third, the benzamide carbonyl linker geometry differs fundamentally from sulfonamide-linked analogs (e.g., 4-(2H-1,2,3-triazol-2-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine), with implications for both conformational flexibility and in vivo clearance pathways [3]. These structural distinctions collectively render the compound non-fungible with closely related analogs for any quantitative pharmacological study.

Quantitative Differentiation Evidence: (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone vs. Closest Analogs


N-2 Triazole Regiochemistry vs. N-1 Regioisomer: Impact on Predicted Molecular Recognition

The target compound bears the 2H-1,2,3-triazol-2-yl (N-2) attachment, whereas the far more common synthetic route (CuAAC click chemistry) yields the N-1 regioisomer. Computational analysis of the N-2 vs N-1 1,2,3-triazole regioisomers reveals a calculated dipole moment shift: the N-2 substituted 1,2,3-triazole exhibits a dipole vector oriented approximately 60° relative to the N-1 isomer due to altered nitrogen lone pair geometry [1]. In the 1,2,3-triazolopiperidine P2X7 series, the N-2 attachment was essential for achieving human P2X7R IC50 values below 10 nM, whereas the corresponding N-1 linked isomers showed substantially reduced potency [2]. The N-2 regioisomer also presents a distinct hydrogen-bond acceptor pattern: the N-3 nitrogen of the N-2 triazole is uniquely positioned for intermolecular H-bond contacts compared to the N-1 isomer [1].

Triazole regiochemistry N-2 selectivity Molecular recognition Dipole moment

4-(Trifluoromethoxy)benzoyl vs. 4-(Trifluoromethyl)benzoyl: Physicochemical and Electronic Comparison

The 4-OCF3 substituent on the benzoyl ring of the target compound is a distinct bioisostere from the more common 4-CF3 group. The Hammett substituent constant σp for OCF3 is +0.35, compared to +0.54 for CF3, indicating that OCF3 is a moderately weaker electron-withdrawing group [1]. The Hansch π (lipophilicity) parameter for OCF3 is +1.04 vs +0.88 for CF3, making the OCF3 derivative approximately 0.16 log units more lipophilic [1]. Critically, in a systematic study of trifluoromethoxy group effects on metabolic stability, OCF3-substituted aliphatic derivatives showed decreased microsomal stability compared to their CF3- and CH3O- counterparts, with human liver microsome (HLM) half-lives reduced by 30–60% across a matched series . This differential metabolic profile may be harnessed in experimental designs where controlled metabolic lability is desired.

Trifluoromethoxy Bioisostere Lipophilicity Hammett constant Drug design

Benzamide Carbonyl Linker vs. Sulfonamide Linker: Conformational and Metabolic Profile Comparison

The target compound features a carbonyl (amide) linker between the piperidine nitrogen and the 4-(trifluoromethoxy)phenyl group, whereas a closely related analog—4-(2H-1,2,3-triazol-2-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine—uses a sulfonamide linker. The amide C–N bond has partial double-bond character (~1.33 Å bond length) with restricted rotation (rotational barrier ~15–20 kcal/mol), conferring a relatively planar geometry. In contrast, the sulfonamide S–N bond (~1.63 Å) has greater rotational freedom and tetrahedral sulfur geometry, leading to different conformational ensembles [1]. In the 1,2,3-triazolopiperidine P2X7 antagonist series, benzamide-linked compounds (12c, 12d, 12f) achieved human P2X7R IC50 values of 2.3, 4.2, and 24 nM, respectively, with rat P2X7R IC50 values ranging from 6.8 nM to 3.0 μM, while also exhibiting CYP2C19 inhibition IC50 values from 3.2 to >10 μM [2]. This quantitative data set enables informed selection of the benzamide linker class for CNS-penetrant applications.

Benzamide Sulfonamide Linker chemistry Conformational analysis Metabolic stability

Computational Molecular Properties vs. 4-(Methylsulfonyl)piperidin-1-yl Analog (CAS 1706372-82-8)

The target compound can be directly compared to the 4-(methylsulfonyl)piperidine analog (CAS 1706372-82-8), which shares the same 4-(trifluoromethoxy)benzoyl group but replaces the triazole with a methylsulfonyl substituent. The triazole-containing target compound has a molecular formula of C15H15F3N4O2 (MW 340.31) vs C14H16F3NO4S (MW 351.34) for the methylsulfonyl analog . The triazole ring contributes additional H-bond acceptors (calculated TPSA ~76 Ų for the target compound vs ~72 Ų for the methylsulfonyl analog, based on fragment contribution methods) and reduces clogP by approximately 0.5–1.0 log units relative to the more lipophilic methylsulfonyl group . This shift in physicochemical space places the target compound closer to CNS drug-like chemical space (optimal CNS drug TPSA < 90 Ų, clogP 2–4), as validated by the CNS-penetrant profile of related triazolopiperidine P2X7 antagonists [1].

Physicochemical properties LogP TPSA Lead-likeness Drug design

Precursor Purity and Vendor Quality Control Data: 4-(2H-1,2,3-triazol-2-yl)piperidine Building Block

The synthetic precursor 4-(2H-1,2,3-triazol-2-yl)piperidine (CAS 765270-45-9) is commercially available with documented quality specifications: Synblock offers this intermediate at ≥98% purity with supporting analytical documentation including NMR, HPLC, and LC-MS ; ChemScene lists purity ≥97% with storage at 2–8°C in sealed dry conditions ; CymitQuimica offers 95% purity . The N-2 regioisomeric purity is critical because CuAAC click chemistry predominantly yields the N-1 isomer; ensuring N-2 regioisomeric fidelity requires dedicated analytical verification. The target compound (CAS 2034431-96-2), as the fully elaborated benzamide derivative, carries forward this regioisomeric identity. Procurement of the pre-formed target compound eliminates the synthetic burden of regioselective triazole installation and subsequent amide coupling, both of which require chromatographic separation of regioisomers.

Building block Quality control Purity NMR HPLC

Optimal Research and Industrial Application Scenarios for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone


CNS Drug Discovery: P2X7 Receptor Antagonist Lead Optimization Programs

The 1,2,3-triazolopiperidine scaffold, to which the target compound belongs, has been validated as a brain-penetrant chemotype for P2X7 receptor antagonism with demonstrated in vivo target engagement after oral dosing in rats [1]. The benzamide linker and 4-(trifluoromethoxy)phenyl substitution pattern map directly onto the SAR-tractable regions identified in the ACS Med Chem Lett 2015 study, where benzamide modifications modulated human P2X7R IC50 from 2.0 to 24 nM and rat P2X7R IC50 from 6.8 to 3,000 nM [1]. This compound is suitable as a reference standard or scaffold-hopping starting point for neuroscience-focused P2X7 antagonist programs requiring CNS penetration.

Medicinal Chemistry Building Block for Parallel Library Synthesis of Triazole-Containing Kinase or GPCR Ligands

The N-2 1,2,3-triazole substructure is under-explored relative to the N-1 isomer and offers unique hydrogen-bonding geometries for target engagement [2]. The compound can serve as a key intermediate or final screening member in focused libraries targeting kinases, GPCRs, or epigenetic enzymes where the triazole acts as a pharmacophoric element. Its molecular weight (340 Da), moderate lipophilicity (estimated clogP ~2.3–2.8), and favorable TPSA (~76 Ų) place it within lead-like chemical space suitable for further optimization [3].

Fluorinated Probe Development: Investigating Trifluoromethoxy Group Metabolic Fate in Vitro

The 4-trifluoromethoxy substituent is a distinctive fluorine-containing motif whose metabolic stability profile differs from both CF3 and OCH3 groups; systematic studies have shown that OCF3-substituted compounds exhibit reduced microsomal stability (30–60% decrease in HLM t1/2) compared to their CF3 counterparts . This compound can serve as a tool molecule for investigating the oxidative metabolic fate of the OCF3 group (potential O-dealkylation or defluorination pathways) in human or rodent liver microsome assays, informing future medicinal chemistry design decisions regarding fluorinated substituent selection.

Regioisomeric Selectivity Studies: N-2 vs N-1 Triazole Pharmacological Profiling

The unambiguous N-2 triazole attachment of this compound provides a structurally defined probe for head-to-head comparison with the corresponding N-1 regioisomer in any biological assay system. The N-2 isomer cannot be reliably accessed via standard CuAAC click chemistry (which favors N-1), making the pre-formed compound valuable for investigating regioisomer-dependent differences in target binding, selectivity, and pharmacokinetics—a line of inquiry that remains underexplored in the medicinal chemistry literature [2].

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